1h-Imidazo[4,5-b]thieno[3,2-e]pyridine
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Overview
Description
1H-Imidazo[4,5-b]thieno[3,2-e]pyridine is a heterocyclic compound that features a fused ring system combining imidazole, thieno, and pyridine rings. This unique structure imparts significant biochemical and pharmacological properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]thieno[3,2-e]pyridine typically involves the construction of the imidazole and thieno rings followed by their fusion with the pyridine ring. One common method involves the cyclization of 2-aminothiophene with 2,3-diaminopyridine under acidic conditions . Another approach includes the use of 1-methyl-1H-imidazol-4-amine with fumaric or maleic acid, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-b]thieno[3,2-e]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-Imidazo[4,5-b]thieno[3,2-e]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]thieno[3,2-e]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating cellular processes such as signal transduction and gene expression . The compound’s unique structure allows it to bind to active sites with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar imidazole-pyridine fused ring system but lacks the thieno ring.
Thieno[3,2-b]pyridine: Contains a thieno-pyridine fused ring system without the imidazole ring.
Imidazo[1,2-a]pyridine: Features an imidazole-pyridine fusion but with a different ring connectivity.
Uniqueness: 1H-Imidazo[4,5-b]thieno[3,2-e]pyridine is unique due to its combination of imidazole, thieno, and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel bioactive compounds and advanced materials .
Properties
CAS No. |
869741-32-2 |
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Molecular Formula |
C8H5N3S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
12-thia-2,4,6-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,10-pentaene |
InChI |
InChI=1S/C8H5N3S/c1-2-12-8-5(1)3-6-7(11-8)10-4-9-6/h1-4H,(H,9,10,11) |
InChI Key |
YAYUGXHTJPNZMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC3=C(C=C21)NC=N3 |
Origin of Product |
United States |
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